molecular formula C11H21Cl2N B13792466 1-Chloro-3,5,8,8-tetramethyl-3-azabicyclo(3.2.1)octane hydrochloride CAS No. 92244-62-7

1-Chloro-3,5,8,8-tetramethyl-3-azabicyclo(3.2.1)octane hydrochloride

Katalognummer: B13792466
CAS-Nummer: 92244-62-7
Molekulargewicht: 238.19 g/mol
InChI-Schlüssel: KYZYJKXTPYERDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-3,5,8,8-tetramethyl-3-azabicyclo(3.2.1)octane hydrochloride is a synthetic compound belonging to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure, which includes a nitrogen atom. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

1-Chloro-3,5,8,8-tetramethyl-3-azabicyclo(3.2.1)octane hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents like lithium aluminum hydride are often used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce various halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1-Chloro-3,5,8,8-tetramethyl-3-azabicyclo(3.2.1)octane hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Chloro-3,5,8,8-tetramethyl-3-azabicyclo(3.2.1)octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

1-Chloro-3,5,8,8-tetramethyl-3-azabicyclo(3.2.1)octane hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

92244-62-7

Molekularformel

C11H21Cl2N

Molekulargewicht

238.19 g/mol

IUPAC-Name

1-chloro-3,5,8,8-tetramethyl-3-azoniabicyclo[3.2.1]octane;chloride

InChI

InChI=1S/C11H20ClN.ClH/c1-9(2)10(3)5-6-11(9,12)8-13(4)7-10;/h5-8H2,1-4H3;1H

InChI-Schlüssel

KYZYJKXTPYERDO-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2(CCC1(C[NH+](C2)C)Cl)C)C.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.